molecular formula C18H18N4O2 B5463682 1-(4-Methylphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

1-(4-Methylphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No.: B5463682
M. Wt: 322.4 g/mol
InChI Key: OXDPUTGMKMJSEV-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a urea moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Substitution with 4-methylphenyl groups:

    Formation of the urea linkage: The final step involves the reaction of the substituted 1,2,4-oxadiazole with an isocyanate or a urea derivative under suitable conditions to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the oxadiazole ring or the urea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea would depend on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
  • 1-(4-Methylphenyl)-3-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
  • 1-(4-Methylphenyl)-3-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Comparison

Compared to these similar compounds, 1-(4-Methylphenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea may exhibit unique properties due to the specific substitution pattern on the oxadiazole ring and the urea moiety

Properties

IUPAC Name

1-(4-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-3-7-14(8-4-12)17-21-16(24-22-17)11-19-18(23)20-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDPUTGMKMJSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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